molecular formula C8H6Cl2O2 B1625817 2,3-Dichloro-4-methoxybenzaldehyde CAS No. 41827-86-5

2,3-Dichloro-4-methoxybenzaldehyde

Cat. No. B1625817
CAS RN: 41827-86-5
M. Wt: 205.03 g/mol
InChI Key: UMGXHVUVCWTIDX-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methoxybenzaldehyde (DCMBA) is a chemical compound that belongs to the class of aldehydes. It is a white to light yellow crystalline powder, which is soluble in organic solvents such as ethanol and acetone. DCMBA is widely used in scientific research applications, especially in the field of organic chemistry.

Scientific Research Applications

Spectroscopic Studies and Structural Analysis

  • Spectroscopic Characterization : A study focused on the synthesis and structural characterization of a compound derived from 2-hydroxy-3-methoxybenzaldehyde. This involved various spectroscopic techniques such as MS, IR, NMR, and UV-visible spectroscopy, providing insight into the molecular structure and properties (Özay et al., 2013).

Synthetic Chemistry and Methodologies

  • Facilitating Synthesis of Derivatives : Research on the conversion of orthovanillin into various derivatives illustrates the potential of using 2,3-Dichloro-4-methoxybenzaldehyde as a starting point for synthesizing structurally complex molecules (Rahman & Scrowston, 1983).
  • Development of Simplified Synthetic Methods : A study reported a simplified method for synthesizing a related compound, 3-fluoro-4-methoxybenzaldehyde, showcasing advancements in synthesis techniques that could be applicable to 2,3-Dichloro-4-methoxybenzaldehyde (Wang Bao-jie, 2006).

Medicinal Chemistry and Biological Applications

  • Antioxidant Activity : Synthesis of derivatives from halogenated vanillin, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, and their evaluation for antioxidant activity demonstrate potential medicinal or therapeutic applications (Rijal, Haryadi, & Anwar, 2022).
  • Enzymatic Reactions for Synthesis : The use of enzymes for the asymmetric synthesis of derivatives, involving compounds like 3-methoxybenzaldehyde, highlights the bio-catalytic potential and relevance in pharmaceutical synthesis (Kühl et al., 2007).

Advanced Materials and Catalysis

  • Electrochemical Applications : Research on paired electrolysis, involving compounds like 4-methoxybenzaldehyde, underscores the role of such compounds in developing advanced electrochemical processes for material synthesis (Sherbo et al., 2018).

Future Directions

: CAS Common Chemistry : Sigma-Aldrich : NIST Chemistry WebBook

properties

IUPAC Name

2,3-dichloro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGXHVUVCWTIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515266
Record name 2,3-Dichloro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-methoxybenzaldehyde

CAS RN

41827-86-5
Record name 2,3-Dichloro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,3-dichloro-4-hydroxybenzaldehyde (19.1 gm., ;b 0.1 mole) and potassium carbonate (34.4 gm., 0.25 mole) in dimethylformamide (50 ml.) is stirred and treated dropwise over 15 minutes with dimethyl sulfate (14.1 gm., 0.11 mole). The reaction is exothermic; after 45 minutes the mixture is poured with stirring into water (300 ml.). The solid product that separates is removed by filtration, washed with water and then washed with a little methanol. After drying the yield of 2,3-dichloro-4-methoxybenzaldehyde is 16 gm., m.p., 117°-118° C.
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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